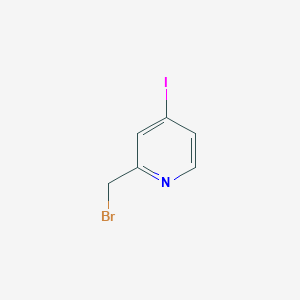

2-(Bromomethyl)-4-iodopyridine

Description

Properties

Molecular Formula |

C6H5BrIN |

|---|---|

Molecular Weight |

297.92 g/mol |

IUPAC Name |

2-(bromomethyl)-4-iodopyridine |

InChI |

InChI=1S/C6H5BrIN/c7-4-6-3-5(8)1-2-9-6/h1-3H,4H2 |

InChI Key |

DZBFGWWBQJSWKE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=C1I)CBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Alkylation Potential: Bromomethyl-substituted pyridines (e.g., 4-Bromo-2-(bromomethyl)-3,5-dimethylpyridine) are effective alkylating agents, analogous to the bromomethyl group in the target compound .

Alkylation Reactions

- Bromomethyl Group : Similar to 4-(Bromomethyl)oxane in , the bromomethyl group in this compound can undergo nucleophilic substitution, enabling the synthesis of bicyclic amines or functionalized heterocycles .

- Iodine as a Directing Group : The iodine atom at C4 may act as a directing group in cross-coupling reactions (e.g., Suzuki-Miyaura), similar to 4-iodoaniline derivatives in .

Stability and Hazard Profile

- Reactivity Hazards: Bromomethyl groups are highly reactive and may cause skin/eye irritation, as noted in SDS for 4-(Bromomethyl)benzaldehyde (). Proper handling (e.g., gloves, ventilation) is critical .

- Toxicity: Limited toxicological data exist for bromomethylpyridines, but analogous compounds like 2-Bromopyridine require precautions against inhalation and dermal exposure .

Pharmacological and Industrial Relevance

- Drug Development : Bromomethylpyridines are intermediates in nicotinic receptor ligands (e.g., TC-1698 in ), where substituent positions dictate receptor affinity .

- Agrochemicals : The iodine substituent in this compound could enhance binding to biological targets, as seen in halogenated pyridine-based herbicides .

Preparation Methods

Bromination of 2-Methyl-4-iodopyridine

In this method, 2-methyl-4-iodopyridine is treated with N-bromosuccinimide (NBS) under radical-initiated conditions. A typical procedure involves refluxing in carbon tetrachloride (CCl₄) with a catalytic amount of benzoyl peroxide (BPO) to generate the bromomethyl derivative. The reaction proceeds via a radical chain mechanism, where BPO decomposes to initiate bromine abstraction from NBS, forming a methyl radical intermediate that abstracts a bromine atom.

Reaction Conditions :

-

Solvent: CCl₄ (anhydrous)

-

Temperature: 80–90°C (reflux)

-

Catalyst: BPO (1–2 mol%)

-

Yield: 70–85%

This method’s efficiency depends on rigorous exclusion of moisture and oxygen to prevent side reactions. Chromatographic purification (hexane/ethyl acetate) is typically required to isolate the product.

Diazotization and Halogen Exchange

An alternative strategy adapts diazotization chemistry to introduce iodine at position 4, followed by bromomethylation. This approach is inspired by methodologies described in patents for analogous bromopyridines.

Synthesis of 4-Amino-2-methylpyridine

The precursor 4-amino-2-methylpyridine is synthesized via hydrogenation of 4-nitro-2-methylpyridine using Pd/C in methanol under hydrogen pressure (0.5 MPa). The nitro group is reduced to an amine with high yield (94–97%), providing a substrate for subsequent iodination.

Iodination via Diazotization

The amino group is diazotized using sodium nitrite (NaNO₂) in hydrobromic acid (HBr) at -5°C, followed by treatment with potassium iodide (KI). This generates a diazonium intermediate that undergoes iodide substitution:

Optimization Notes :

Bromomethylation

The methyl group at position 2 is brominated using NBS under radical conditions, as described in Section 1.1. This two-step sequence achieves an overall yield of 65–75% for this compound.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Bromination of 2-Me-4-I-pyridine | 2-Me-4-I-pyridine | Radical bromination | 70–85 | Simple, high yield | Requires hazardous solvents (CCl₄) |

| Diazotization | 4-Nitro-2-Me-pyridine | Reduction, diazotization, bromination | 65–75 | Regioselective | Multi-step, low-temperature handling |

| Cross-Coupling | 2-Bromomethylpyridine | Borylation, iodination | 60–70 | Modular, avoids diazotization | Expensive catalysts, air sensitivity |

Mechanistic Insights and Side Reactions

Diazonium Salt Stability

Diazotization at low temperatures (-5°C) is critical to prevent decomposition of the diazonium intermediate into phenolic byproducts. The use of HBr as the acid medium enhances iodide incorporation by maintaining a high halide concentration.

Industrial-Scale Considerations

The diazotization route (Section 2) is favored for scalability due to inexpensive reagents (NaNO₂, KI) and straightforward purification. However, bromination methods (Section 1) offer faster throughput despite solvent toxicity concerns. Emerging cross-coupling strategies remain limited to laboratory-scale applications due to catalyst costs .

Q & A

What are the critical safety considerations when handling 2-(Bromomethyl)-4-iodopyridine in laboratory settings? (Basic)

Answer:

- PPE Requirements: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation.

- First Aid Measures:

- Eye Exposure: Flush with water for 10–15 minutes and consult an ophthalmologist .

- Skin Contact: Wash with soap and water for ≥15 minutes; remove contaminated clothing .

- Toxicological Data: Note that toxicological properties may not be fully characterized; assume acute toxicity and handle with caution .

- Waste Disposal: Treat as halogenated waste; avoid aqueous disposal due to potential hydrolysis.

What synthetic routes effectively introduce functional groups at the bromomethyl position while preserving the iodo substituent? (Advanced)

Answer:

- Nickel-Catalyzed Coupling: Use Ni(0) catalysts for cross-coupling reactions (e.g., Kumada or Suzuki-Miyaura) under inert atmospheres. The iodo group is less reactive than bromine in such conditions, enabling selective functionalization .

- Photolytic Radical Generation: Irradiate at 300 nm (UV light) in THF/water (50:50) to cleave the C-I bond selectively, preserving the bromomethyl group for subsequent alkylation .

- Protecting Groups: Temporarily protect the iodo substituent with trimethylsilyl groups during bromomethyl modifications .

How can competing elimination reactions be minimized during SN2 reactions involving the bromomethyl group? (Advanced)

Answer:

- Solvent Choice: Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states and reduce E2 pathways.

- Temperature Control: Maintain reactions at 0–25°C to limit thermal decomposition.

- Phase-Transfer Catalysts: Employ tetrabutylammonium bromide to enhance nucleophilicity in biphasic systems, improving substitution efficiency .

What analytical techniques reliably characterize the purity and structure of this compound derivatives? (Basic)

Answer:

- NMR Spectroscopy: Use ¹H/¹³C NMR to confirm substitution patterns (e.g., pyridine ring protons at δ 7.5–8.5 ppm) and monitor bromomethyl integration .

- Mass Spectrometry: High-resolution MS (HRMS) detects isotopic patterns (Br/I) and verifies molecular weights.

- HPLC-PDA: Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

How do bromomethyl and iodo substituents influence the pyridine ring’s electronic/steric properties in cross-coupling? (Advanced)

Answer:

- Electronic Effects: The iodo group acts as a stronger electron-withdrawing substituent, activating the ring for electrophilic substitution at the 3-position.

- Steric Hindrance: Bromomethyl at position 2 creates steric bulk, limiting access to the ortho position. This directs coupling reactions (e.g., Sonogashira) to the para-iodo site .

- Comparative Reactivity: The C-I bond (weaker than C-Br) facilitates selective cleavage under UV light or radical conditions .

How to resolve contradictions in reported reactivity data across solvent systems? (Advanced)

Answer:

- Systematic Solvent Screening: Test solvents with varying polarity (e.g., THF vs. MeOH) to identify dielectric effects on reaction pathways.

- Kinetic Studies: Monitor reaction progress via in-situ FTIR or HPLC to compare rate constants.

- Computational Modeling: Use DFT calculations (e.g., Gaussian) to predict solvent effects on transition states .

How can the bromomethyl group be selectively modified in the presence of sensitive functional groups? (Advanced)

Answer:

- Mild Alkylation: Use tetrabutylammonium iodide as a phase-transfer catalyst in water/dichloromethane systems to avoid hydrolysis of esters or amides .

- Click Chemistry: Perform copper-catalyzed azide-alkyne cycloaddition (CuAAC) under ambient conditions to preserve iodo and acid-sensitive groups .

What are key considerations for designing photostability studies? (Advanced)

Answer:

- UV Light Source: Use 300 nm lamps to match the compound’s absorption maxima .

- Degradation Monitoring: Track photolytic byproducts (e.g., 4-iodopyridine radicals) via LC-MS or EPR spectroscopy.

- Quenchers: Add radical scavengers (e.g., TEMPO) to distinguish between homolytic and heterolytic cleavage pathways .

How does C-I bond lability under radical conditions compare to other halogenated pyridines? (Advanced)

Answer:

- Bond Dissociation Energy (BDE): The C-I BDE (~50 kcal/mol) is lower than C-Br (~70 kcal/mol), making it more prone to homolytic cleavage.

- Yield Trends: 4-Iodopyridine generates radicals in 50:50 THF/water with 85% efficiency, outperforming chloro/bromo analogs in radical clock experiments .

How to prevent unintended polymerization during functionalization? (Advanced)

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.